molecular formula C7H2F5IO B13423931 1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene

1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B13423931
M. Wt: 323.99 g/mol
InChI Key: OKSAFDKSLKYAFP-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene typically involves the halogenation of a fluorinated benzene derivative. One common method includes the iodination of 1,2-difluoro-4-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene in chemical reactions involves the activation of the iodine atom, which can be readily substituted or coupled with other molecules. The presence of electron-withdrawing fluorine and trifluoromethoxy groups influences the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups on the benzene ring. This specific arrangement imparts distinct electronic properties and reactivity patterns, making it particularly valuable in specialized synthetic applications .

Properties

Molecular Formula

C7H2F5IO

Molecular Weight

323.99 g/mol

IUPAC Name

1,2-difluoro-3-iodo-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F5IO/c8-3-1-2-4(6(13)5(3)9)14-7(10,11)12/h1-2H

InChI Key

OKSAFDKSLKYAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)I)F)F

Origin of Product

United States

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